molecular formula C19H19ClN2O4 B2476152 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 905666-65-1

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2476152
CAS No.: 905666-65-1
M. Wt: 374.82
InChI Key: GVUCLEBULJDRPZ-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic small molecule with a molecular formula of C19H19ClN2O4 and a molecular weight of 374.8 g/mol . This acetamide derivative features a pyrrolidin-5-one (5-oxopyrrolidine) core, a structural motif recognized as a privileged scaffold in medicinal chemistry due to its association with diverse biological activities . The compound's structure includes a 4-chlorophenyl substitution on the lactam nitrogen and a 4-methoxyphenoxy acetamide chain, which may influence its physicochemical properties and biomolecular interactions. While the specific biological profile and mechanism of action of this exact compound require further investigation, research into structurally related N-aryl acetamide compounds has revealed significant potential. Notably, analogs within this chemical class have demonstrated promising antimalarial activity by inhibiting the development of Plasmodium falciparum asexual ring-stage parasites . Studies suggest that such compounds may exert their effects by targeting parasite proteins such as rhomboid protease 8 (ROM8) and the putative cation channel CSC1, indicating a novel mechanism of action that could help address growing resistance to existing antimalarial therapies . This compound is presented for research purposes only. It is intended for use in assay development, hit-to-lead optimization studies, and investigations into the structure-activity relationships of bioactive molecules. Researchers should conduct their own thorough safety and handling assessments prior to use. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-16-6-8-17(9-7-16)26-12-18(23)21-14-10-19(24)22(11-14)15-4-2-13(20)3-5-15/h2-9,14H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUCLEBULJDRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

    Attachment of the Methoxyphenoxyacetamide Moiety: This step involves the reaction of the intermediate with a methoxyphenoxyacetamide derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine compounds, including N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide, have demonstrated anticonvulsant properties. These compounds are often evaluated using animal models to assess their efficacy against seizures.

Case Study:
In a study involving various pyrrolidine derivatives, several compounds were tested for their ability to prevent seizures induced by maximal electroshock and pentylenetetrazole in rodents. The results showed that certain derivatives exhibited significant anticonvulsant activity, suggesting that modifications to the pyrrolidine structure can enhance efficacy against epilepsy .

Neuropharmacology

The compound has been investigated for its interaction with neurotransmitter systems, particularly its binding affinity to sigma receptors. Sigma receptors are implicated in various neurological disorders, making this compound a candidate for further research in neuropharmacology.

Findings:
A related compound demonstrated high selectivity for sigma-1 receptors, which are involved in pain modulation and neuroprotection. This suggests that similar derivatives could be explored for their potential in treating neuropathic pain and other neurological conditions .

Anticancer Potential

Recent studies have also highlighted the anticancer properties of compounds structurally related to this compound. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Research Insights:
In vitro studies have shown that certain pyrrolidine derivatives can inhibit cancer cell proliferation through various pathways, including the modulation of apoptotic signals and cell cycle regulation . These findings warrant further investigation into the anticancer potential of this specific compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic effects of this compound. SAR studies indicate that modifications to the phenyl and pyrrolidine rings significantly influence biological activity.

Table 1: Structure-Activity Relationship Findings

CompoundModificationActivity LevelNotes
14-Chlorophenyl SubstitutionHighEffective against seizures
2Methoxy SubstitutionModerateEnhances receptor affinity
3Altered Pyrrolidine RingLowReduced activity observed

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Key Features :

  • Pyrrolidinone ring: Enhances metabolic stability compared to non-cyclic amides .
  • 4-Methoxyphenoxy side chain: May influence solubility and receptor binding via π-π interactions or hydrogen bonding .
Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications/Notes References
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide C₁₉H₁₇ClN₂O₄ 396.80 Reference compound Unknown biological activity (structural focus)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 307.13 Pyrazole core instead of pyrrolidinone Insecticide derivatives (e.g., Fipronil)
N-(1-(tert-butyl)-3-(4-chlorophenyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-(4-methoxyphenyl)acetamide C₂₄H₂₇ClN₂O₃ 426.17 tert-butyl group, methylene substituent on pyrrolidinone Synthetic intermediate (yellow oil, Rf = 0.25)
2-(Benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide C₂₁H₁₉ClN₄O₂S₂ 458.98 Thiadiazole ring, benzylsulfanyl group No reported bioactivity; structural diversity study
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide C₂₅H₂₀Cl₂N₄O₄ 525.36 Oxadiazole and pyridinone cores Unknown; designed for heterocyclic diversity
Key Observations :

Thiadiazole or oxadiazole substitutions (e.g., ) increase rigidity and may improve target selectivity .

Substituent Effects: The 4-methoxyphenoxy group in the target compound likely improves solubility compared to purely alkyl or halogenated side chains (e.g., tert-butyl in ) . Benzylsulfanyl groups () introduce sulfur-based interactions but may reduce metabolic stability due to oxidation susceptibility .

Synthetic Accessibility: The target compound’s pyrrolidinone core is synthesized via cyclization reactions (similar to ’s procedure using NaH and propargyl bromide) . Thiadiazole-containing analogues () require multi-step protocols involving heterocyclic coupling, increasing synthetic complexity .

Crystallographic Data :

  • While direct data for the target compound is absent, related structures (e.g., ) were refined using SHELXL , indicating precise bond-length and angle determinations .

Biological Activity

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antibacterial, antioxidant, and enzyme inhibitory properties, supported by relevant case studies and research findings.

  • Chemical Name : this compound
  • CAS Number : 1396678-26-4
  • Molecular Formula : C22H20ClN5O4S
  • Molecular Weight : 485.9433

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, a series of synthesized compounds were evaluated for their effectiveness against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that the compound may possess similar antibacterial capabilities, particularly against Gram-negative bacteria like Salmonella typhi and Bacillus subtilis .

Antioxidant Activity

The antioxidant potential of compounds related to this oxopyrrolidine derivative has been assessed using various assays such as DPPH radical scavenging and reducing power assays. Notably, one study indicated that certain derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid:

CompoundAntioxidant Activity (DPPH Assay)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid1.5 times higher than ascorbic acid
1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid1.675 (strongest reducing properties)

These results indicate that the oxopyrrolidine framework contributes significantly to antioxidant activity .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE) and urease inhibition. A study reported strong inhibitory effects against urease, with several synthesized compounds demonstrating IC50 values indicating high potency:

Compound IDIC50 Value (µM)Target Enzyme
7l2.14±0.003Acetylcholinesterase
7m0.63±0.001Acetylcholinesterase
Other CompoundsVariedUrease

This suggests that the compound may have therapeutic applications in conditions where these enzymes play a crucial role, such as Alzheimer's disease and peptic ulcers .

Case Studies

  • Antibacterial Screening : A study synthesized a series of piperidine derivatives, including those with the oxopyrrolidine structure, and evaluated their antibacterial efficacy against multiple strains. The results indicated significant activity against Salmonella typhi, reinforcing the potential of this chemical class in developing new antibiotics .
  • Antioxidant Evaluation : Another research effort focused on synthesizing derivatives of oxopyrrolidine and assessing their antioxidant capabilities through various assays. The findings highlighted specific compounds with superior activity compared to established antioxidants like vitamin C .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step reactions, starting with pyrrolidinone ring formation followed by functionalization. Key steps include:

  • Pyrrolidinone core synthesis : Cyclization of γ-lactam precursors under reflux with catalysts like HCl or H₂SO₄ in ethanol/acetic acid .
  • Substituent introduction : The 4-chlorophenyl group is introduced via nucleophilic substitution, while the 4-methoxyphenoxyacetamide moiety is coupled using carbodiimide-based reagents .
  • Critical conditions : Temperature (60–80°C for coupling), solvent polarity (DMF or THF for solubility), and purification via column chromatography .

Q. How can structural integrity and purity be confirmed post-synthesis?

Analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks matching the theoretical mass (e.g., m/z 415.12 for C₁₉H₁₉ClN₂O₄) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial assays : Broth microdilution to determine MIC against Gram-positive/negative bacteria .
  • Cytotoxicity assays : MTT/PrestoBlue in cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Standardized assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing 4-methoxyphenoxy with nitro or acetyl groups) to isolate key pharmacophores .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate inter-study variability in IC₅₀ or MIC values .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Molecular docking : Simulate binding to targets like EGFR or PARP using AutoDock Vina, focusing on H-bonding with the pyrrolidinone carbonyl .
  • Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates .
  • CRISPR knockouts : Validate target relevance by deleting suspected genes (e.g., apoptosis regulators) in cell models .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation of the acetamide group .
  • Metabolic stability : Introduce electron-donating groups (e.g., methyl) to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the 5-oxo group with ester linkages for controlled release .

Q. How do structural modifications influence biological efficacy?

  • Pyrrolidinone modifications : Replacing the 4-chlorophenyl with fluorophenyl increases logP but may reduce target affinity .
  • Acetamide variations : Substituents like 4-methoxy improve membrane permeability, while nitro groups enhance electron-deficient interactions .
  • Comparative SAR table :
Modification SiteStructural ChangeImpact on ActivityReference
Pyrrolidinone C34-Cl → 4-F↑ Lipophilicity, ↓ IC₅₀
Acetamide linkerMethoxy → Nitro↑ Enzyme inhibition
Phenoxy groupPara → Ortho↓ Solubility

Methodological Notes

  • Contradiction Handling : Cross-validate biological data using orthogonal assays (e.g., flow cytometry alongside MTT for apoptosis) .
  • Synthetic Optimization : Design of experiments (DoE) can optimize reaction yield by varying solvent ratios and catalyst loads .
  • Data Reproducibility : Share raw NMR/MS files in public repositories (e.g., PubChem) to enhance transparency .

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